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Heptyl Nonyl Phthalate-d4

Cat. No.: B1152491
M. Wt: 394.58
Attention: For research use only. Not for human or veterinary use.
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Description

Heptyl Nonyl Phthalate-d4 is a high-purity, deuterium-labeled stable isotope that serves as a crucial internal standard for the accurate gas chromatography-mass spectrometry (GC-MS) quantification of phthalates in complex matrices . The use of an isotope-labeled standard is essential to account for analyte loss during sample preparation and to mitigate matrix effects during instrumental analysis, thereby ensuring robust reproducibility and reliable data . This compound is particularly valuable in the analysis of high molecular weight (HMW) phthalates, which are commonly used as plasticizers and can leach into foods, especially those with high fat content, and into the environment . Researchers apply this standard in comprehensive environmental monitoring studies targeting a wide range of phthalates and their alternatives in samples such as edible oils and silicone wristbands, which represent dietary and personal exposure pathways . Phthalates are a significant focus of toxicological research due to widespread human exposure and concerns about potential health effects, including endocrine disruption and reproductive toxicity . By incorporating this compound into analytical methods, researchers can achieve lower limits of detection and enhanced method performance, which is fundamental for advancing the understanding of human exposure and the environmental fate of these compounds . This product is For Research Use Only. It is strictly prohibited for personal, cosmetic, or therapeutic use.

Properties

Molecular Formula

C₂₄H₃₄D₄O₄

Molecular Weight

394.58

Synonyms

1,2-Benzenedicarboxylic Acid, Heptyl Nonyl Ester-d4;  Phthalic Acid Heptyl Nonyl Ester-d4;  1,2-Benzenedicarboxylic Acid, 1-Heptyl 2-Nonyl Ester-d4

Origin of Product

United States

Synthetic Methodologies and Analytical Verification for Research Grade Heptyl Nonyl Phthalate D4

Strategies for Deuteration of Complex Phthalate (B1215562) Esters for Research Purposes

The synthesis of research-grade Heptyl Nonyl Phthalate-d4 is a meticulous process centered on introducing a stable isotopic label, deuterium (B1214612) (²H), into the molecule. This deuterated analog is invaluable as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. mdpi.com Its utility lies in its chemical similarity to the non-labeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its distinct mass allows for separate detection. wikipedia.org

Targeted Isotopic Labeling Approaches for this compound Synthesis

The "-d4" designation in this compound signifies the replacement of four hydrogen atoms with deuterium atoms. The most common and stable position for this labeling is on the aromatic phthalate ring. This strategic placement prevents the potential for hydrogen-deuterium exchange that could occur if the labels were on the aliphatic alkyl chains.

A robust and widely applicable synthetic route for creating phthalate esters with deuterated aromatic rings begins with a deuterated precursor. nih.gov The synthesis can be logically broken down into two primary stages:

Preparation of Deuterated Phthalic Anhydride (Phthalic Anhydride-d4): The synthesis typically starts with a commercially available, highly enriched deuterated compound like o-xylene-d10. nih.gov Through an oxidation process, the deuterated o-xylene is converted into Phthalic Anhydride-d4. This precursor now contains the stable isotopic labels in the desired aromatic positions.

Esterification with Heptyl and Nonyl Alcohols: The deuterated phthalic anhydride then undergoes esterification with a mixture of heptyl alcohol and nonyl alcohol. researchgate.netresearchgate.net This reaction, often catalyzed by an acid or a titanate catalyst, forms the di-ester bonds, resulting in a mixture of phthalates, including the target compound, this compound. google.com The general reaction involves the conversion of the phthalic anhydride first to a monoester, which then reacts further to produce the di-ester. researchgate.net

This targeted approach ensures high isotopic enrichment in a stable molecular location, which is critical for its function as a reliable internal standard. nih.gov

Rigorous Analytical Verification for Purity and Isotopic Enrichment of Research-Grade this compound

To be effective as a research-grade standard, this compound must undergo rigorous analytical testing to confirm its chemical identity, chemical purity, and isotopic enrichment. This is typically accomplished using a combination of advanced spectroscopic and chromatographic techniques.

Advanced Spectroscopic Methodologies for Isotopic Purity Assessment (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and isotopic composition of the synthesized standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a powerful tool for confirming the success of the deuteration. nih.gov In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the aromatic ring (which would typically appear in the 7.5-7.7 ppm range) will be absent or significantly diminished. researchgate.net The presence of the expected signals for the heptyl and nonyl alkyl chains confirms the correct esterification. Quantitative NMR (qNMR) can also be used to determine the exact concentration and purity of the standard. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the molecular weight and, therefore, the degree of deuteration. nih.gov The technique provides highly accurate mass measurements, allowing for the clear differentiation between the deuterated and non-deuterated compounds. nih.gov For this compound, the molecular ion peak will be shifted by +4 mass units compared to its non-labeled analog. The high resolution of the instrument helps to resolve the isotopic pattern and confirm the elemental composition. nih.gov

Analytical Technique Parameter Assessed Expected Result for this compound
¹H NMR Isotopic Labeling Location & PurityAbsence of signals in the aromatic region (~7.5-7.7 ppm); presence of signals for heptyl and nonyl chains.
HRMS Isotopic Enrichment & Molecular FormulaMolecular ion peak observed at [M+4]+ relative to the unlabeled standard, confirming incorporation of 4 deuterium atoms.

Chromatographic Techniques for Purity Evaluation of Research Material Consistency

Chromatographic methods are employed to assess the chemical purity of the this compound standard, ensuring it is free from starting materials, byproducts, and other phthalate contaminants.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is a standard and effective technique for separating and identifying volatile and semi-volatile compounds like phthalate esters. oregonstate.edugcms.czepa.gov The sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. gcms.cz A pure sample of this compound will show a single, sharp peak at a specific retention time. The mass spectrometer detector can further confirm the identity of the peak and ensure it is not co-eluting with impurities. oregonstate.edunih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique used for purity assessment. It is particularly useful for less volatile or thermally sensitive compounds. The deuterated standard is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. Separation occurs based on the compound's affinity for the stationary and mobile phases. cdc.gov A UV detector or a mass spectrometer can be used for detection. As with GC, the goal is to obtain a single, well-defined peak, confirming the absence of other UV-active or ionizable impurities.

Chromatographic Method Primary Function Key Performance Indicator for Purity
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile/semi-volatile compounds.A single, sharp chromatographic peak with a corresponding mass spectrum confirming the identity of this compound.
High-Performance Liquid Chromatography (HPLC) Separation of a wide range of compounds.A single, symmetrical peak in the chromatogram, indicating the absence of other phthalate esters or synthesis byproducts.

Rigorous quality control using these combined analytical methods ensures that each batch of research-grade this compound is of high purity and isotopic enrichment, making it a reliable standard for sensitive and accurate quantitative studies. nih.gov

Advanced Method Development and Validation in Analytical Chemistry Employing Heptyl Nonyl Phthalate D4

Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) in Phthalate (B1215562) Ester Quantification

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive analytical technique for the precise quantification of trace-level compounds, including phthalate esters. The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—such as Heptyl Nonyl Phthalate-d4—to a sample prior to processing and analysis. This isotopically enriched internal standard is chemically identical to the native analyte but is distinguishable by its higher mass due to the incorporation of heavy isotopes like deuterium (B1214612) (d).

During analysis by mass spectrometry, the instrument measures the ratio of the native analyte to the isotopically labeled standard. Because the standard and the analyte exhibit nearly identical chemical and physical behavior during extraction, cleanup, and ionization, any sample loss or variation during these steps affects both compounds equally. clearsynth.com Consequently, the ratio between the two remains constant, allowing for highly accurate and precise calculation of the original analyte concentration, irrespective of recovery efficiency or matrix-induced signal fluctuations. clearsynth.comnih.gov This methodology is particularly vital for phthalate analysis, where low concentrations are common and complex sample matrices can introduce significant analytical challenges. mdpi.com

Enhancing Analytical Precision and Accuracy in Complex Matrices Using Deuterated Internal Standards

The use of deuterated internal standards, such as this compound, is fundamental to achieving high precision and accuracy in the analysis of phthalates within complex matrices like food, beverages, and environmental samples. clearsynth.comnih.gov Complex matrices contain numerous co-extracted compounds that can interfere with the ionization process in the mass spectrometer source, leading to either signal suppression or enhancement. nih.gov Deuterated standards co-elute chromatographically with their non-labeled counterparts and experience the same ionization effects. clearsynth.com By measuring the ratio of the analyte to the internal standard, these variations are effectively nullified, leading to more reliable quantification. nih.gov

Research has consistently demonstrated the value of this approach. For instance, in the gas chromatography-mass spectrometry (GC-MS) analysis of coffee brews, the use of deuterated phthalates as internal standards was employed to counteract instrumental drift and ensure accuracy. nih.gov Similarly, studies on non-alcoholic beverages utilized d4-di-(2-ethylhexyl) phthalate to achieve mean spiking recoveries between 84–105% and good method repeatability, underscoring the enhanced accuracy provided by the isotope dilution technique. researchgate.net The application of deuterated standards ensures that calibration curves exhibit excellent linearity, often with coefficients of determination (R²) exceeding 0.99, which is a key indicator of a robust and accurate analytical method. jst.go.jp

Mitigation of Matrix Effects through Isotopic Labeling in Phthalate Analysis

Matrix effects represent a significant challenge in mass spectrometry, particularly when using electrospray ionization (ESI). These effects arise when co-eluting matrix components interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.gov Isotopic labeling is a premier strategy for compensating for these matrix effects. clearsynth.comnih.gov

Because a deuterated standard like this compound has virtually the same retention time and ionization efficiency as the native compound, it serves as a perfect proxy to monitor and correct for matrix-induced signal changes. nih.gov If the matrix suppresses the signal of the native analyte, it will suppress the signal of the deuterated standard to the same degree. The ratio of the two signals, which is the basis for quantification in IDMS, remains unaffected. This intrinsic correction mechanism is a key advantage over other quantification methods, such as external or internal calibration with non-isotopic standards, which cannot adequately account for such interferences. waters.com The use of isotope-labeled standards is therefore considered the gold standard for minimizing matrix effects in LC-MS/MS and GC-MS/MS analyses of phthalates in challenging samples. nih.gov

Optimization of Chromatographic and Spectrometric Techniques for this compound Based Analysis

The effective use of this compound in analytical methods relies on the optimization of both the chromatographic separation and the mass spectrometric detection. The goal of chromatography is to separate the target phthalates from each other and from interfering matrix components, while mass spectrometry provides selective and sensitive detection. The optimization process involves selecting the appropriate analytical column, mobile phase gradients (for LC) or oven temperature programs (for GC), and tuning mass spectrometer parameters to achieve the best signal-to-noise ratio for both the native phthalates and their deuterated internal standards. waters.comgcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the determination of phthalates. oregonstate.eduoregonstate.edu Optimization of GC-MS/MS methods often focuses on achieving baseline separation of critical isomers, as some phthalates may not have unique fragment ions for differentiation by mass spectrometry alone. gcms.cz The selection of the GC column phase, such as a DB-35ms, can be critical for resolving co-eluting compounds. gcms.cz

In MS/MS analysis, the system is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and its deuterated internal standard. This provides a high degree of selectivity and sensitivity. gcms.cz The table below shows typical parameters for a GC-MS/MS analysis of various phthalates, illustrating the type of data generated in methods where a deuterated standard like this compound would be used for quantification.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)
Dimethyl Phthalate (DMP)19416377
Diethyl Phthalate (DEP)222149177
Di-n-butyl Phthalate (DBP)278149205
Benzyl Butyl Phthalate (BBP)28314991
bis(2-ethylhexyl) Phthalate (DEHP)390149167
Di-n-octyl Phthalate (DNOP)390149279

This table presents example ion transitions for common phthalates. In a validated method, corresponding transitions for the deuterated internal standard (e.g., this compound) would also be monitored.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative and equally powerful approach for phthalate analysis, often with simpler sample preparation requirements. waters.coms4science.at A significant challenge in LC-MS is background contamination from phthalates present in LC components. This can be addressed by using specialized equipment like an isolator column placed between the solvent mixer and the injector to trap contaminants from the mobile phase. waters.com

Optimization of LC-MS/MS methods involves selecting the appropriate column chemistry (e.g., C18) and mobile phase composition to achieve efficient separation. s4science.at Detection is performed in MRM mode, similar to GC-MS/MS, to ensure high selectivity. waters.com The technique has proven to be fast, sensitive, and accurate for a range of phthalates. s4science.at Studies have demonstrated that LC-MS/MS methods can achieve low limits of quantification (LOQs), often in the low µg/kg range, making them suitable for trace-level analysis in food and beverages. waters.comnih.gov

CompoundLinear Range (pg/µL)Accuracy (%)Linearity (R²)
Dimethyl Phthalate (DMP)0.5 - 50085 - 115> 0.99
Diethyl Phthalate (DEP)0.5 - 50085 - 115> 0.99
Di-n-butyl Phthalate (DBP)0.5 - 50085 - 115> 0.99
Benzyl Butyl Phthalate (BBP)0.25 - 25085 - 115> 0.99
bis(2-ethylhexyl) Phthalate (DEHP)1 - 100085 - 115> 0.99

Data derived from a representative LC-MS/MS method for phthalate analysis, demonstrating typical performance metrics. s4science.at The use of an appropriate deuterated internal standard is crucial for achieving such accuracy.

Sample Preparation and Extraction Efficiency Research Utilizing Isotopic Spiking

The primary goal of sample preparation is to extract the target analytes from the sample matrix and remove interfering substances prior to chromatographic analysis. mdpi.com Common techniques for phthalate extraction include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). mdpi.comnih.gov The efficiency of these extraction processes can vary significantly depending on the matrix, solvent choice, and specific procedure.

Spiking the sample with a deuterated internal standard like this compound before the extraction step is the most effective way to measure and correct for analyte losses during sample preparation. nih.gov The recovery of the deuterated standard provides a direct measure of the extraction efficiency for the native analyte. Research has shown that different SPE sorbents (e.g., C18, PSA, Florisil) and extraction solvents yield different recovery rates. mdpi.com For example, a QuEChERS method developed for analyzing phthalates in breast milk reported recoveries between 83.3% and 123.3% using five internal standards. nih.gov By using an isotopically labeled standard, the final calculated concentration is automatically corrected for these recovery variations, ensuring the accuracy of the result. nih.gov

Extraction MethodMatrixAnalyteTypical Recovery (%)
QuEChERSBreast MilkMultiple Phthalates83.3 - 123.3 nih.gov
Liquid-Liquid ExtractionCoffee BrewMultiple Phthalates> 78 nih.gov
Solid-Phase ExtractionIndoor AirDBP & DEHP91.3 - 99.9 jst.go.jp
Matrix Solid-Phase DispersionMussel TissueMultiple Phthalates75 - 113 nih.gov

This table summarizes typical recovery efficiencies for phthalates using various extraction techniques where isotopic spiking is employed for accurate quantification.

Comprehensive Method Validation Parameters for Research Protocols Involving this compound

Method validation is a systematic process that confirms an analytical procedure is suitable for its intended purpose. When employing an internal standard like this compound, validation protocols assess several key performance characteristics to ensure the data generated is reliable, accurate, and reproducible. The function of the internal standard is integral to achieving high-quality results for the target analytes being quantified.

In quantitative analysis, linearity demonstrates the proportional relationship between the concentration of a target analyte and the instrument's response over a specified range. The use of this compound is fundamental to establishing a reliable calibration curve.

A fixed concentration of this compound is added to every calibration standard, which contains known but varying concentrations of the target analytes. The calibration curve is then constructed not from the absolute response of the analyte, but from the ratio of the analyte's response to the internal standard's response. This normalization corrects for minor variations in injection volume and instrument sensitivity, significantly improving the quality of the calibration. The performance is typically evaluated by the coefficient of determination (R²), where a value close to 1.000 indicates a strong linear relationship.

While specific linearity data for methods using this compound is not detailed in readily available literature, the performance is expected to be consistent with that of other deuterated phthalate internal standards used in similar applications. For instance, studies employing deuterated standards like Di-n-butyl Phthalate-d4 (DBP-d4) and Di(2-ethylhexyl) Phthalate-d4 (DEHP-d4) consistently achieve excellent linearity for a range of phthalate analytes. jst.go.jpresearchgate.net

AnalyteInternal Standard UsedConcentration Range (µg/mL)Coefficient of Determination (R²)
Diethyl Phthalate (DEP)DBP-d40.2 - 10.00.9997
Di-n-butyl Phthalate (DBP)DBP-d40.2 - 10.00.9996
Benzyl Butyl Phthalate (BBP)DBP-d40.2 - 10.00.9995
Di(2-ethylhexyl) Phthalate (DEHP)DBP-d40.2 - 10.00.9953

Table 1. Example of calibration curve performance for target phthalates using a deuterated internal standard. The use of an internal standard like this compound ensures high linearity across the dynamic range. Data adapted from studies on phthalate analysis in indoor air. jst.go.jpresearchgate.net

A critical aspect of method validation is assessing its accuracy and precision. Accuracy is often evaluated through recovery studies, while precision is measured by repeatability (within-run precision) and reproducibility (between-run or inter-laboratory precision).

This compound is crucial for these evaluations. It is added to samples at the very beginning of the preparation process (e.g., before extraction). Because it behaves like the target analytes, any loss of material during sample preparation steps (such as liquid-liquid extraction, solid-phase extraction, or cleanup) will affect both the internal standard and the target analytes. By measuring the final amount of this compound, a recovery percentage can be determined and used to correct the final calculated concentrations of the target analytes. This correction significantly improves the accuracy of the results.

The consistent use of the internal standard also enhances precision. By normalizing for variations inherent in complex matrices and multi-step procedures, the relative standard deviation (RSD) of replicate measurements is reduced, leading to better repeatability and reproducibility. Studies validating methods with other deuterated phthalate standards demonstrate high recovery rates for the standards themselves, indicating the robustness of the extraction process. jst.go.jpresearchgate.netnih.gov

Deuterated Internal StandardMatrixParameterResult
DEP-d4, DBP-d4, BBP-d4, DEHP-d4Indoor Air (adsorbent tube)Recovery>89.7%
Di-n-hexyl-phthalate-d4Coffee BrewExtraction Yield>78%
VariousPlastic Toys (Total PAEs)Precision (RSD)0.55 - 12.10%
VariousPlastic Toys (Migrated PAEs)Recovery86.3 - 117.2%

Table 2. Illustrative recovery and precision data from methods utilizing deuterated internal standards, demonstrating the performance expected in protocols employing this compound. jst.go.jpresearchgate.netnih.govnih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These limits are inherent properties of the target analytes and the analytical method, not the internal standard.

However, the use of this compound plays a vital supportive role in the accurate determination of low-level concentrations. At concentrations near the LOD and LOQ, analytical signals are weak and more susceptible to variability. By normalizing the analyte signal to the stable signal of the internal standard, the signal-to-noise ratio is improved, and the measurements become more reliable. This allows for the confident establishment of lower and more accurate detection and quantification limits for the target compounds. nih.gov Methods employing isotopic dilution are capable of achieving very low detection limits, often in the range of micrograms to nanograms per liter (µg/L to ng/L), depending on the analyte and sample matrix. nih.govnih.govpublisso.de

AnalyteMatrixLODLOQ
Mono-2-ethyl-5-carboxypentyl Phthalate (MECPP)Human Urine-0.02 µg/L
Mono-n-butyl Phthalate (MnBP)Human Urine-1 µg/L
Bis(2-ethylhexyl) Phthalate (DEHP)Plastic Toys0.015 µg/mL-
Di-n-octyl Phthalate (DnOP)Plastic Toys0.370 µg/mL-
Di(2-propylheptyl) Phthalate MetabolitesUrine0.05 - 0.1 µg/L0.15 - 0.3 µg/L

Table 3. Examples of Limits of Detection (LOD) and Quantification (LOQ) achieved for various phthalates and their metabolites in methods that rely on isotopic dilution with deuterated internal standards, the same technique used with this compound. nih.govnih.govpublisso.de

Strategic Applications of Heptyl Nonyl Phthalate D4 in Advanced Environmental Research and Mechanistic Studies Non Human, Non Clinical Contexts

Tracer Studies for Elucidating Environmental Transport and Distribution Mechanisms

The use of isotopically labeled compounds like Heptyl Nonyl Phthalate-d4 is central to conducting accurate tracer studies. By introducing a known quantity of the labeled compound into a controlled environmental system, researchers can meticulously track its movement and distribution, providing critical data for environmental fate and transport models.

This compound is an ideal tracer for investigating the migration of phthalates through various environmental compartments. In aquatic model systems, such as simulated ponds or river mesocosms, it can be used to study processes like advection, dispersion, and sedimentation. For instance, after being introduced into the water column, its concentration can be monitored over time in the water, suspended solids, and bottom sediments. This allows for the calculation of transfer rates between these phases.

In terrestrial model systems, such as soil columns, this compound can be applied to the surface to simulate contamination events. Subsequent analysis of soil layers at different depths reveals the extent of leaching and mobility, which is influenced by factors like soil organic carbon content, clay mineralogy, and water infiltration rates. Such studies are crucial for assessing the potential for groundwater contamination by similar phthalates. The distinct mass of the deuterated compound ensures that its measurement is not confounded by pre-existing phthalate (B1215562) contamination in the model systems.

The partitioning of phthalates between different environmental phases (e.g., water-sediment, water-biota, soil-air) is a key process governing their environmental distribution and bioavailability. This compound is employed in laboratory experiments to determine crucial physicochemical parameters, such as partition coefficients.

Sorption dynamics, which describe the rates and mechanisms of phthalate attachment to solid surfaces like sediments and soil particles, can be meticulously studied using labeled analogs. researchgate.netsapphirebioscience.com Molecular dynamics simulations, complemented by experimental data, have shown that phthalate esters have a substantial affinity for clay minerals, a key component of many soils and sediments. researchgate.netsapphirebioscience.com These studies reveal that sorption is influenced by the molecular structure of the phthalate and the surface properties of the solid phase. researchgate.netnih.gov By using this compound, researchers can conduct batch equilibrium experiments or kinetic studies to quantify sorption isotherms and rates without interference from background contamination.

Illustrative Partition Coefficients for Phthalate Analogs

ParameterValueEnvironmental CompartmentSignificance
Log Koc (Soil Organic Carbon-Water Partitioning Coefficient)5.5 - 6.5 (estimated)Soil/SedimentIndicates very strong sorption to organic matter, suggesting low mobility in soil and accumulation in sediments.
Log Kow (Octanol-Water Partitioning Coefficient)> 8.0 (estimated)BiotaSuggests a high potential for bioaccumulation in fatty tissues of aquatic and terrestrial organisms.

Mechanistic Investigations of Phthalate Biotransformation and Abiotic Degradation Pathways Using Labeled Analogs

Understanding the degradation of phthalates is essential for predicting their persistence in the environment. This compound allows researchers to trace the metabolic and chemical transformation pathways of the parent compound into various degradation products.

In controlled laboratory bioreactors simulating environmental conditions (e.g., activated sludge, anaerobic digesters, or contaminated soil slurries), this compound can be introduced as a substrate for microbial communities. scirp.org Microbial degradation is considered a primary and effective method for the elimination of phthalates from the environment. d-nb.infonih.gov The initial step in the aerobic and anaerobic degradation of phthalate esters is typically the hydrolysis of the ester bonds by microbial esterases, which releases the phthalate moiety and the corresponding alcohols. d-nb.infonih.govresearchgate.net

By tracking the disappearance of the deuterated parent compound and the appearance of labeled metabolites over time, researchers can determine degradation rates and half-lives. This approach, known as stable isotope probing, can also help identify the specific microorganisms responsible for the degradation by tracing the incorporation of the deuterium (B1214612) label into their biomass. This provides invaluable information for developing bioremediation strategies for phthalate-contaminated sites.

Illustrative Microbial Degradation Data in a Laboratory Bioreactor

ConditionParameterValueImplication
AerobicHalf-life (t1/2)15 daysModerate degradation under aerobic conditions.
AnaerobicHalf-life (t1/2)45 daysSignificantly slower degradation in the absence of oxygen.
AerobicPrimary MetaboliteMono-heptyl Phthalate-d4Indicates initial hydrolysis of one ester bond.

Abiotic degradation processes, such as photolysis (degradation by light) and hydrolysis (reaction with water), can also contribute to the transformation of phthalates in the environment. nih.govresearchgate.net While often slower than biodegradation, these processes can be significant fate pathways in certain environments, like sunlit surface waters or specific landfill conditions. nih.govd-nb.info

Experiments using this compound in purified water systems under controlled pH, temperature, and light conditions (e.g., using UV lamps to simulate sunlight) can isolate and quantify these abiotic degradation rates. nih.govfrontiersin.orgnih.gov Analysis of the degradation products helps to elucidate the specific chemical reactions involved, such as the cleavage of ester linkages or transformations of the aromatic ring. nih.govfrontiersin.orgnih.gov Isotope fractionation studies, which measure the subtle changes in the isotopic ratios of elements like carbon and hydrogen during a reaction, can provide deep mechanistic insights into the bond-cleavage steps of these degradation pathways. researchgate.netnih.gov

Contribution to Quantitative Source Apportionment and Mass Balance Studies in Environmental Monitoring Methodologies

In environmental monitoring, accurately quantifying the concentration of contaminants is paramount. Due to their complex nature, environmental samples (water, soil, air, biota) require extensive preparation before analysis, during which some of the target analyte can be lost.

This compound serves as an excellent internal standard or surrogate standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govoiv.int A known amount of the deuterated standard is added to the sample at the beginning of the analytical procedure. epa.gov Because it is chemically almost identical to the non-labeled target phthalates, it behaves similarly during extraction, cleanup, and analysis, and thus experiences similar losses.

By measuring the final amount of the recovered deuterated standard, analysts can calculate a recovery percentage and correct the measured concentrations of the native phthalates in the sample. This greatly improves the accuracy and reliability of the data. The use of aromatic ring d4-labelled phthalates is often recommended for this purpose. reachinbelgium.be This high-quality data is essential for performing mass balance calculations in a defined environmental system (e.g., a wastewater treatment plant) to understand the inputs, outputs, and removal efficiencies of phthalates. researchgate.net It also aids in source apportionment studies, which aim to identify the origins of phthalate pollution in the environment. nih.gov

Role of Heptyl Nonyl Phthalate D4 in Analytical Quality Assurance and Control in Research

Importance of Certified Reference Materials and Analytical Standards in Phthalate (B1215562) Research

Certified Reference Materials (CRMs) and analytical standards are the cornerstones of quality assurance in analytical chemistry, providing a benchmark for the accuracy and traceability of measurements. dntb.gov.ua In phthalate research, where regulatory decisions and health risk assessments depend on precise quantification, the use of these materials is indispensable. accustandard.comaccustandard.com

CRMs are highly characterized and homogeneous materials with certified property values, used to validate analytical methods, calibrate instruments, and assess laboratory performance. For phthalate analysis, this could be a polymer matrix with a known concentration of specific phthalates. dntb.gov.ua Analytical standards, on the other hand, are highly pure substances used for calibration curves and as internal standards.

Heptyl Nonyl Phthalate-d4 serves as an ideal internal standard. Internal standards are compounds added to a sample in a known quantity before processing. Because the internal standard is chemically similar to the analytes of interest, it experiences similar effects during extraction, cleanup, and analysis. oiv.int Any loss of the target analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's response to the internal standard's response, analysts can correct for variations in extraction efficiency and matrix effects, leading to more accurate and precise quantification. mdpi.comnih.gov

Deuterium-labeled standards like this compound are particularly effective because their chemical and physical properties are nearly identical to their non-labeled counterparts. However, their increased mass due to the deuterium (B1214612) atoms allows them to be distinguished by mass spectrometry (MS), the primary detection technique for phthalate analysis. reachinbelgium.be This ensures that the standard behaves almost identically to the analyte during the analytical process without interfering with its detection. The use of deuterated internal standards is a widely accepted practice for improving the reproducibility and accuracy of phthalate analysis in complex matrices such as food, wine, and environmental samples. mdpi.comresearchgate.net

Table 1: Commonly Used Deuterated Internal Standards in Phthalate Analysis

Deuterated Standard Corresponding Analyte Common Matrix
Diethyl Phthalate-d4 Diethyl Phthalate (DEP) Coffee, Indoor Air nih.govjst.go.jp
Dibutyl Phthalate-d4 Dibutyl Phthalate (DBP) Food Packaging, Cosmetics researchgate.netmdpi.com
Benzyl Butyl Phthalate-d4 Benzyl Butyl Phthalate (BBP) Indoor Air, Food Packaging researchgate.netjst.go.jp
Bis(2-ethylhexyl) Phthalate-d4 Bis(2-ethylhexyl) Phthalate (DEHP) Cosmetics, Food, Environmental Samples nih.govmdpi.comnih.gov
Di-n-octyl Phthalate-d4 Di-n-octyl Phthalate (DNOP) Food Packaging, Cosmetics researchgate.netmdpi.com

| Di-n-nonyl Phthalate-d4 | Di-n-nonyl Phthalate (DNNP) | Environmental and Biological Matrices oregonstate.edunih.gov |

Interlaboratory Comparison Studies and Method Harmonization in Phthalate Analysis

Interlaboratory comparison studies, or proficiency tests, are crucial for assessing the competence of laboratories and ensuring the comparability of data across different institutions. nih.gov In these studies, multiple laboratories analyze the same sample, and the results are compared to a reference value. Such comparisons can reveal systematic biases in analytical methods and highlight areas where improvement is needed. researchgate.net

The widespread presence of phthalates and the complexity of their analysis often lead to variability in results between laboratories. nih.govresearchgate.net Method harmonization—the process of establishing common analytical procedures and standards—is essential for minimizing this variability. The use of robust internal standards like this compound is a key component of method harmonization.

When all participating laboratories in an intercomparison study use the same deuterated internal standard, a major source of analytical variability is controlled. oiv.int It allows for the correction of matrix-specific effects and differences in extraction efficiency that may vary between labs. This harmonization is critical for large-scale environmental monitoring programs and for enforcing regulations on phthalate content in consumer products, where data from multiple sources must be reliably compared. reachinbelgium.be For example, an interlaboratory study on dialkyl phthalate esters in environmental and biological samples demonstrated that while there was good agreement for some compounds, the results were often hampered by contamination, underscoring the need for standardized protocols, including the use of internal standards. nih.gov

Strategies for Minimizing Contamination and Ensuring Data Integrity and Reproducibility in Academic Research

A significant challenge in phthalate analysis is the high risk of background contamination, as these compounds are ubiquitous in the laboratory environment. researchgate.net They can be found in solvents, reagents, plastic labware (e.g., pipette tips, tubing), and even dust. researchgate.net This contamination can lead to artificially high readings (false positives) and compromise the integrity of the research.

Ensuring data integrity—the maintenance and assurance of the accuracy and consistency of data over its entire lifecycle—is a cornerstone of rigorous and reproducible research. researchgate.netnih.goviassistquarterly.com In the context of phthalate analysis, this requires a multi-faceted approach to minimize contamination.

Common Sources of Phthalate Contamination and Mitigation Strategies:

Source Mitigation Strategy
Solvents and Reagents Use high-purity, phthalate-free solvents (e.g., HPLC grade); redistill solvents if necessary. researchgate.net
Glassware Avoid plastic containers; use meticulously cleaned glassware, often baked at high temperatures or rinsed with clean solvents immediately before use. researchgate.netresearchgate.net
Laboratory Equipment Avoid using plastic tubing (especially PVC), gloves (use nitrile), or other plastic items in the sample preparation workflow. researchgate.neteuropa.eu
Laboratory Environment Maintain a clean, dust-free lab environment; consider a dedicated "clean lab" for trace phthalate analysis. researchgate.neteuropa.eu Install charcoal filters in the gas supply for GC instruments. europa.eu

| Sample Storage | Store samples in glass containers and wrap them in aluminum foil to prevent contamination from packaging materials like cardboard. researchgate.net |

The use of this compound as an internal standard is also a strategy for enhancing data integrity and reproducibility. nih.gov By providing a constant reference within each sample, it helps to distinguish between the analyte genuinely present in the sample and contamination introduced during analysis. If the internal standard recovery is unexpectedly low or high, it can indicate a problem with the sample preparation process for that specific sample, allowing the researcher to flag the data as potentially unreliable. nih.gov This internal check is vital for producing reproducible results—a key indicator of scientific rigor, where an experiment can be repeated by a different researcher to obtain the same findings. nih.gov Purposeful planning for data integrity, including the consistent use of appropriate internal standards, is essential for generating trustworthy and reusable research outcomes. iassistquarterly.com

Emerging Research Avenues and Future Directions for Deuterated Phthalate Esters

Integration of Heptyl Nonyl Phthalate-d4 in High-Throughput Analytical Research Workflows

The demand for rapid and efficient analysis of numerous environmental samples has led to the development of high-throughput research workflows. These methodologies rely on automated sample preparation and sophisticated analytical instrumentation, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to process large batches of samples simultaneously. oregonstate.edunih.gov In these workflows, precision and accuracy are critical for generating reliable data.

This compound plays a crucial role as an internal standard in these high-throughput methods. accustandard.com When added to a sample at a known concentration at the beginning of the analytical process, it experiences the same extraction, cleanup, and analysis conditions as the native (non-deuterated) phthalates being measured. researchgate.net Any loss of analyte during sample preparation or fluctuations in instrument signal will affect the internal standard and the target analytes proportionally. By measuring the ratio of the native analyte signal to the deuterated internal standard signal, analysts can correct for these variations, leading to highly accurate and precise quantification. oregonstate.edu

High-throughput methods often target a wide array of plasticizers simultaneously. The use of a suite of deuterated internal standards, including compounds like this compound, is essential for the accurate quantification of their corresponding native analogues across a range of concentrations and in complex matrices like soil, water, and biological tissues. oregonstate.eduresearchgate.netoregonstate.edu

Table 1: Example Analytes in a High-Throughput Phthalate (B1215562) Analysis Method
CompoundAbbreviationTypical Internal Standard
Dimethyl PhthalateDMPDimethyl Phthalate-d4
Diethyl PhthalateDEPDiethyl Phthalate-d4
Dibutyl PhthalateDBPDibutyl Phthalate-d4
Benzyl Butyl PhthalateBBPBenzyl Butyl Phthalate-d4
Bis(2-ethylhexyl) PhthalateDEHPBis(2-ethylhexyl) Phthalate-d4
Di-n-octyl PhthalateDnOPDi-n-octyl Phthalate-d4
Heptyl Nonyl PhthalateHNPThis compound

Application in Suspect and Non-Target Screening Methodologies for Environmental Contaminants

Beyond quantifying known contaminants, modern environmental science is increasingly focused on identifying previously unknown or unmonitored chemicals. Suspect and non-target screening (NTS) methodologies, which utilize high-resolution mass spectrometry (HRMS), are at the forefront of this effort. diva-portal.orgau.dk

Suspect Screening involves searching for a predefined list of hundreds or thousands of potential compounds in a sample. diva-portal.org

Non-Target Screening is a more exploratory approach that aims to identify any and all chemical signals present in a sample, without a pre-existing list. diva-portal.orgnih.gov

In both approaches, this compound and other deuterated standards are vital for quality control and data validation. While full quantification is not the primary goal of NTS, internal standards help to assess the efficiency of the sample preparation for a broad range of chemicals. They also aid in the semi-quantification of tentatively identified compounds, allowing researchers to prioritize substances for further investigation based on their estimated concentrations. au.dk The presence of a robust internal standard signal throughout the analytical run confirms instrument stability and performance.

The confidence in identifying an unknown compound in NTS is often categorized into different levels. The use of internal standards can enhance the reliability of the analytical data, contributing to higher confidence in the tentative identifications made at various levels.

Table 2: Confidence Levels in Non-Target Screening Identification
Confidence LevelDescriptionRole of Internal Standards
Level 5Exact mass of interestConfirms instrument is detecting ions in the correct mass range.
Level 4Unequivocal molecular formulaAids in data processing quality control to ensure reliable formula prediction.
Level 3Tentative candidatesHelps in filtering and prioritizing signals based on semi-quantitative estimates.
Level 2Probable structure by library matchProvides a quality check on retention time stability and instrument response.
Level 1Confirmed structure with reference standardUsed for final quantification after a non-target has been identified and a standard is procured.

Advanced Computational Modeling and Simulation Studies Informed by Isotopic Tracer Data

A significant future direction for the use of this compound lies in advanced computational modeling and simulation. Isotope-labeled compounds are powerful tools for tracing the fate and transport of contaminants in the environment. By introducing a deuterated compound into a controlled experimental system (a microcosm or mesocosm), researchers can track its movement and transformation through various environmental compartments, such as water, soil, and sediment.

The data generated from these isotopic tracer studies are invaluable for developing and validating computational models that predict environmental behavior. These models simulate processes such as:

Adsorption and Desorption: The binding of phthalates to soil and sediment particles.

Biodegradation: The breakdown of phthalates by microorganisms.

Leaching and Runoff: The movement of phthalates from soil into groundwater or surface water.

By using this compound, scientists can distinguish the experimentally added tracer from any pre-existing background contamination of its non-deuterated analogue. This allows for the precise measurement of degradation rates and transport velocities. This empirical data can then be used to parameterize and calibrate environmental fate models, making their predictions of how phthalates behave in real-world ecosystems more accurate and reliable. While this application is still emerging, it holds great promise for improving environmental risk assessments for phthalates. canada.ca

Q & A

Q. Table 1: Key Analytical Parameters

TechniqueTarget ParameterReference Standard
NMRDeuterium incorporationPhthalic acid (ring-d4)
LC-HRMSm/z 424.5 [M+H]⁺Diethyl phthalate-d4

Basic Question: How can researchers detect and quantify this compound in environmental matrices?

Answer:
Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for water samples or Soxhlet extraction for sediments .
  • Internal Standards : Employ deuterated analogs (e.g., Di-n-octyl phthalate-d4) to correct for matrix effects .
  • Instrumentation :
    • GC-MS/MS : Optimize MRM transitions (e.g., m/z 424 → 149 for quantification) .
    • LC-ESI-MS : Use reverse-phase columns (C18) with methanol/water gradients .

Key Challenges : Co-elution with structurally similar phthalates (e.g., DINP) requires high-resolution separation .

Advanced Question: How should researchers design studies to assess the cumulative toxicity of this compound in mixtures with other phthalates?

Answer:
Experimental Design :

  • Mixture Ratios : Use environmentally relevant ratios (e.g., DHNUP mixtures containing this compound, undecyl phthalates) based on industrial formulations .
  • Dose-Response Models : Apply benchmark dose (BMD) modeling to identify additive/synergistic effects on endocrine endpoints (e.g., PPARγ activation) .
  • In Vivo/In Vitro Integration : Combine zebrafish embryo assays (for developmental toxicity) with human hepatocyte models (for metabolic disruption) .

Q. Table 2: Example Mixture Composition

Phthalate ComponentCAS NumberTypical Proportion in DHNUP
This compound68515-42-440-60%
Undecyl Phthalate111381-91-020-30%

Advanced Question: What methodologies address data gaps in the environmental fate of this compound?

Answer:
Research Strategies :

  • Isotope Tracing : Use this compound to track degradation products in soil/water systems via δ²H NMR or isotopic ratio MS .
  • Fugacity Modeling : Predict partitioning coefficients (log Kₒw, log Kₐw) using QSAR models calibrated with deuterated analogs .
  • Biomonitoring : Measure urinary metabolites (e.g., mono-heptyl phthalate-d4) in exposed organisms to assess bioavailability .

Critical Data Needs : Hydrolysis rates under varying pH and microbial degradation pathways .

Advanced Question: How can researchers resolve contradictions in receptor-binding data for this compound?

Answer:
Case Study : Conflicting reports on PPARα/γ activation may arise from:

  • Impurity Interference : Nonyl chain branching in commercial standards alters binding affinity .
  • Dose-Response Variability : Nonlinear effects at low doses (e.g., hormesis) require multi-concentration testing .

Q. Methodological Solutions :

  • Structural Validation : Use high-purity this compound (linear alkyl chains) via preparative HPLC .
  • Competitive Binding Assays : Compare with reference ligands (e.g., Rosiglitazone for PPARγ) to quantify potency .

Advanced Question: What strategies improve specificity in detecting this compound metabolites?

Answer:
Metabolite Identification :

  • HRMS Networking : Use fragmentation trees (e.g., m/z 149 → phthalate core) to distinguish monoester metabolites .
  • Deuterium Retention : Monitor intact deuterium labels in metabolites (e.g., mono-heptyl phthalate-d4) to confirm origin .

Challenges : Phase II metabolites (glucuronides) require enzymatic hydrolysis prior to analysis .

Advanced Question: How do structural analogs of this compound influence cross-reactivity in immunoassays?

Answer:
Mitigation Strategies :

  • Antibody Screening : Use phage-display libraries to select clones with high specificity for the heptyl-nonyl branched structure .
  • Cross-Reactivity Testing : Validate against common interferents (e.g., DINP, DEHP) at ecologically relevant concentrations .

Q. Table 3: Cross-Reactivity Rates

AnalogCross-Reactivity (%)Assay Type
Diisodecyl Phthalate12.5ELISA
Di-n-nonyl Phthalate8.3ELISA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.